molecular formula C23H21ClN2O3 B248395 1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Cat. No. B248395
M. Wt: 408.9 g/mol
InChI Key: HWMZBAPLJGCUJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is also known as 3-chloro-N-(2-naphthyloxy)-4-(2-oxo-2-phenylethyl)piperazine-1-carboxamide or simply NNC-711. It is a piperazine derivative that has been synthesized and studied for its pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine involves the inhibition of serotonin and dopamine uptake. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which results in anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to have affinity for 5-HT1A and D2 receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which leads to anxiolytic, antidepressant, and antipsychotic effects. This compound has also been shown to increase the levels of GABA, which is an inhibitory neurotransmitter that plays a critical role in the regulation of anxiety and mood.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine in lab experiments is its well-defined mechanism of action. This compound has been extensively studied, and its pharmacological properties are well understood. Another advantage is its ability to cross the blood-brain barrier, which allows it to act directly on the central nervous system. However, one of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine. One direction is the development of novel analogs with improved pharmacological properties. Another direction is the study of the long-term effects of this compound on the brain and behavior. This could provide valuable insights into its potential use in the treatment of anxiety disorders, depression, and schizophrenia. Additionally, the study of the molecular targets of this compound could lead to the development of new drugs for the treatment of these disorders.

Synthesis Methods

The synthesis of 1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine involves the reaction of 3-chlorobenzoyl chloride with 1-(2-naphthyloxy)acetyl)piperazine in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been described in detail in several research articles.

Scientific Research Applications

1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic properties. It has also been shown to inhibit the uptake of serotonin and dopamine, which are neurotransmitters that play a critical role in mood regulation. This compound has been studied in animal models for its potential use in the treatment of anxiety disorders, depression, and schizophrenia.

properties

Product Name

1-(3-Chlorobenzoyl)-4-[(2-naphthyloxy)acetyl]piperazine

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

1-[4-(3-chlorobenzoyl)piperazin-1-yl]-2-naphthalen-2-yloxyethanone

InChI

InChI=1S/C23H21ClN2O3/c24-20-7-3-6-19(14-20)23(28)26-12-10-25(11-13-26)22(27)16-29-21-9-8-17-4-1-2-5-18(17)15-21/h1-9,14-15H,10-13,16H2

InChI Key

HWMZBAPLJGCUJD-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)Cl

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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